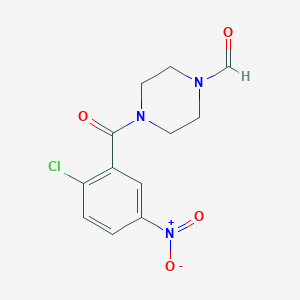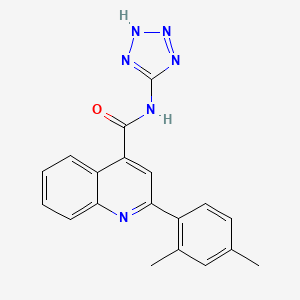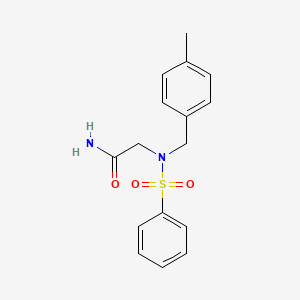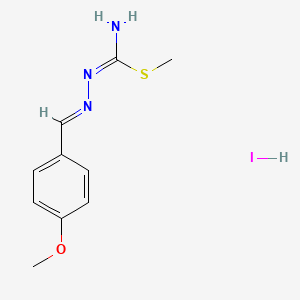
4-(2-chloro-5-nitrobenzoyl)-1-piperazinecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-chloro-5-nitrobenzoyl)-1-piperazinecarbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is a piperazine derivative that possesses a nitro and chloro substituent on the benzene ring. The synthesis of this compound involves the reaction of 2-chloro-5-nitrobenzoic acid with piperazine in the presence of a suitable reagent.
作用機序
The mechanism of action of 4-(2-chloro-5-nitrobenzoyl)-1-piperazinecarbaldehyde is not fully understood. However, it is believed that the nitro and chloro substituents on the benzene ring play a crucial role in its biological activity. The nitro group is known to exhibit antibacterial and antifungal activity by interfering with the electron transport chain in microorganisms. The chloro group is also known to enhance the antibacterial and antifungal activity of the compound by increasing its lipophilicity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-chloro-5-nitrobenzoyl)-1-piperazinecarbaldehyde have been extensively studied. This compound has been shown to inhibit the growth of various microorganisms by interfering with their electron transport chain. It has also been reported to induce apoptosis in cancer cells by activating caspase-mediated pathways. Moreover, this compound has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for further development.
実験室実験の利点と制限
The advantages of using 4-(2-chloro-5-nitrobenzoyl)-1-piperazinecarbaldehyde in lab experiments include its high yield and purity, potent antibacterial and antifungal activity, and low toxicity towards normal cells. However, the limitations of using this compound in lab experiments include its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research and development of 4-(2-chloro-5-nitrobenzoyl)-1-piperazinecarbaldehyde. One potential direction is the optimization of its chemical structure to enhance its biological activity and pharmacokinetics. Another direction is the development of new drugs based on the scaffold of this compound. Moreover, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including medicine and agriculture.
合成法
The synthesis of 4-(2-chloro-5-nitrobenzoyl)-1-piperazinecarbaldehyde involves the reaction of 2-chloro-5-nitrobenzoic acid with piperazine in the presence of a suitable reagent. The reaction is carried out under reflux conditions for a specific period of time, and the resulting product is purified by recrystallization. The yield of this synthesis method is reported to be high, and the purity of the final product is also high.
科学的研究の応用
4-(2-chloro-5-nitrobenzoyl)-1-piperazinecarbaldehyde has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit potent antibacterial and antifungal activity against a wide range of microorganisms. It has also been reported to possess anticancer activity against various cancer cell lines. Moreover, this compound has been studied for its potential as a scaffold for the development of new drugs.
特性
IUPAC Name |
4-(2-chloro-5-nitrobenzoyl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O4/c13-11-2-1-9(16(19)20)7-10(11)12(18)15-5-3-14(8-17)4-6-15/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXCUIZKNCAFBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chloro-5-nitrophenyl)carbonyl]piperazine-1-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl [7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5730162.png)

![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5730174.png)


![1-phenyl-5-[(1H-tetrazol-5-ylmethyl)thio]-1H-tetrazole](/img/structure/B5730207.png)
![cyclohexyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5730215.png)
![N-{4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl}acetamide](/img/structure/B5730216.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B5730227.png)

![N-[2-(aminocarbonyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5730246.png)

![N-(4-acetylphenyl)-2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]acetamide](/img/structure/B5730261.png)